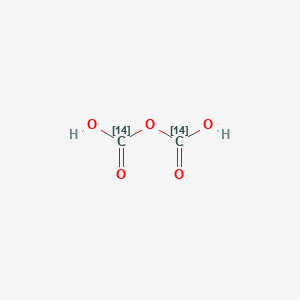

Hydroxycarbonyl hydrogen carbonate

説明

Hydroxycarbonyl compounds are organic molecules characterized by the presence of both hydroxyl (-OH) and carbonyl (C=O) groups, often adjacent or in close proximity. Examples include glycolaldehyde (HOCH₂CHO) and hydroxyacetone (CH₃C(O)CH₂OH), which are significant in atmospheric chemistry, food science, and synthetic applications . These compounds form via pathways such as sugar degradation (e.g., Maillard reactions) or atmospheric reactions involving OH radicals . Their reactivity is influenced by intramolecular hydrogen bonding (intraHB) between the hydroxyl and carbonyl groups, which stabilizes their structure and modulates their chemical behavior .

特性

CAS番号 |

2742-27-0 |

|---|---|

分子式 |

C2H2O5 |

分子量 |

110.02 g/mol |

IUPAC名 |

hydroxycarbonyl hydrogen carbonate |

InChI |

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)/i1+2,2+2 |

InChIキー |

ZFTFAPZRGNKQPU-XPULMUKRSA-N |

SMILES |

C(=O)(O)OC(=O)O |

異性体SMILES |

[14C](=O)(O)O[14C](=O)O |

正規SMILES |

C(=O)(O)OC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Hydroxycarbonyl vs. Dicarbonyl Compounds

Dicarbonyl compounds (e.g., glyoxal, methylglyoxal) contain two carbonyl groups, making them more reactive than hydroxycarbonyls. For example:

- Reactivity : Dicarbonyls undergo rapid crosslinking or oligomerization in atmospheric aerosols, contributing to secondary organic aerosol (SOA) formation . Hydroxycarbonyls, however, participate in hydrogen-bond-stabilized reactions, such as autoxidation, with slower kinetics .

- Stability : The absence of stabilizing intraHB in dicarbonyls renders them less thermally stable compared to hydroxycarbonyls, which benefit from O-H···O=C interactions (energy range: ~5–10 kcal/mol) .

Hydroxycarbonyl vs. Aldehydes/Ketones

Simple aldehydes and ketones lack adjacent hydroxyl groups, leading to distinct reactivity:

- Regioselectivity : In catalytic C-C coupling reactions, hydroxycarbonyls exhibit regioselectivity influenced by frontier molecular orbital (LUMO) coefficients. For instance, 1-phenyl-2,3-propanedione reacts at the carbonyl proximal to the aromatic ring, while 1,2-indanedione reacts distally .

- Nucleophilic Addition : Aldehydes/ketones undergo nucleophilic attack at the carbonyl carbon, whereas hydroxycarbonyls may engage in tandem reactions (e.g., hemiacetal formation) due to their dual functional groups .

Hydroxycarbonyl vs. Hydrogen Carbonates

Hydrogen carbonates (e.g., NaHCO₃) are inorganic salts with HCO₃⁻ ions, differing fundamentally from organic hydroxycarbonyls:

- Solubility : Most hydrogen carbonates are water-soluble, while hydroxycarbonyls exhibit variable solubility depending on alkyl chain length .

- Function : Hydrogen carbonates act as pH buffers in biological systems, whereas hydroxycarbonyls serve as intermediates in flavor/fragrance synthesis (e.g., α-hydroxycarbonyls via acetoacetic ester derivatives) .

Research Findings and Data

Table 1: Key Properties of Hydroxycarbonyl Compounds and Comparators

Table 2: Reactivity Comparison in Catalytic Systems

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。